Fcway Demonstrates Superior Plasma Free Fraction Compared to [¹¹C]WAY-100635
Fcway exhibits a significantly higher plasma free fraction (fp) compared to its parent analog [¹¹C]WAY-100635. This parameter is critical for PET quantification as it represents the portion of radioligand available to cross the blood-brain barrier and bind to the target receptor [1]. The difference in protein binding directly influences the accuracy of compartmental modeling and the calculation of binding potential (BPND) [1].
| Evidence Dimension | Plasma Free Fraction (fp) |
|---|---|
| Target Compound Data | 49 ± 7% |
| Comparator Or Baseline | [¹¹C]WAY-100635: 31 ± 6% |
| Quantified Difference | Fcway fp is 1.58-fold higher (18 percentage points absolute difference) |
| Conditions | Measured in anesthetized rhesus monkeys via ultrafiltration of arterial plasma samples [1] |
Why This Matters
A higher plasma free fraction for Fcway necessitates distinct compartmental modeling approaches and influences the choice of reference region methods compared to [¹¹C]WAY-100635, making direct data cross-comparison without correction invalid [1].
- [1] Carson RE, Lang L, Watabe H, et al. PET evaluation of [¹⁸F]FCWAY, an analog of the 5-HT1A receptor antagonist, WAY-100635. Nucl Med Biol. 2000;27(5):493-497. View Source
